3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring, with a methoxyphenyl substituent at the 3-position
Mechanism of Action
are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are known for their diverse pharmacological effects, including anti-proliferative and pro-apoptotic activities . Pyrazole derivatives have been found to have significant anti-proliferative activity, and their mechanism of action often involves the depolymerization of microtubules . This suggests that “3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” might also interact with microtubules, but this is purely speculative without specific studies on this compound.
In terms of pharmacokinetics , pyrazole compounds are known to undergo rapid metabolism and wide tissue distribution . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with cyclopentanone and hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Reduction: Formation of 3-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]dihydropyrazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]dihydropyrazole
- 3-(3-Bromophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness
3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-10-5-2-4-9(8-10)13-11-6-3-7-12(11)14-15-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINELHOCJUWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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